4-Phenylchalcone oxide

Beschreibung

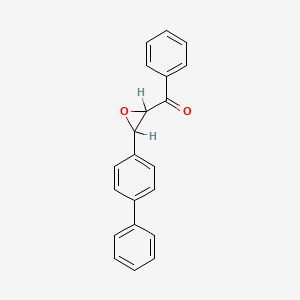

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl-[3-(4-phenylphenyl)oxiran-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVMKDUZFGWJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002648 | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82389-34-2 | |

| Record name | 4-Phenylchalcone oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082389342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Phenylchalcone Oxide

Precursor Synthesis of 4-Phenylchalcone (B1654520)

The synthesis of 4-phenylchalcone, the essential precursor to 4-phenylchalcone oxide, is predominantly achieved through the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of 4-phenylacetophenone (also known as 4-acetylbiphenyl) with benzaldehyde (B42025).

The reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) serving as the catalyst. The general synthetic scheme is depicted below:

Scheme 1: General synthesis of 4-phenylchalcone via Claisen-Schmidt condensation.

The mechanism involves the deprotonation of the α-carbon of 4-phenylacetophenone by the base to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol (B89426) addition product subsequently undergoes dehydration to yield the α,β-unsaturated ketone, 4-phenylchalcone.

Variations of this method have been explored to improve yields and employ more environmentally benign conditions. These include solvent-free grinding techniques and the use of alternative solvent systems. For instance, a study on the synthesis of various chalcones demonstrated that solvent-free aldol condensation can provide high yields. zairyo.org While specific yield data for 4-phenylchalcone is not always explicitly reported in broad studies, yields for analogous chalcones under similar conditions typically range from good to excellent. One study reported a 70% yield for a similar chalcone (B49325) synthesized from thiophene-2-carbaldehyde (B41791) and 4-acetylbiphenyl (B160227). ekb.eg

A general laboratory procedure involves dissolving 4-acetylbiphenyl and benzaldehyde in ethanol, followed by the dropwise addition of an aqueous solution of sodium hydroxide with vigorous stirring at room temperature. ekb.eg The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is typically isolated by pouring the reaction mixture into crushed ice and acidifying, which leads to the precipitation of the solid 4-phenylchalcone. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.

Epoxidation Strategies for this compound Formation

The conversion of 4-phenylchalcone to its corresponding epoxide is a critical transformation, introducing a reactive three-membered ring that serves as a handle for further functionalization. Various epoxidation strategies have been developed, with the choice of reagent and conditions influencing the yield and stereoselectivity of the reaction.

Peracid-Mediated Epoxidations

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are widely used reagents for the epoxidation of alkenes, including α,β-unsaturated ketones like chalcones. The reaction proceeds via the concerted transfer of an oxygen atom from the peroxy acid to the electron-rich double bond of the chalcone. This mechanism is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product.

The general reaction is as follows:

Scheme 2: Epoxidation of 4-phenylchalcone with a peracid.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or chloroform, at or below room temperature. The progress of the reaction can be monitored by TLC. After the reaction is complete, the resulting meta-chlorobenzoic acid byproduct is typically removed by a basic wash during the workup procedure.

Other Oxidizing Agent Systems

Besides peracids, other oxidizing systems have been effectively employed for the epoxidation of chalcones. A common and efficient method is the use of hydrogen peroxide (H₂O₂) under basic conditions, often referred to as the Weitz-Scheffer epoxidation. researchgate.net

In this method, the chalcone is treated with hydrogen peroxide in the presence of a base, such as sodium hydroxide, in a solvent like methanol. The active oxidant is the hydroperoxide anion (HOO⁻), which attacks the β-carbon of the α,β-unsaturated ketone in a Michael-type addition. The resulting enolate then undergoes intramolecular nucleophilic attack on the peroxide oxygen, displacing a hydroxide ion to form the epoxide ring. ekb.eg

A study detailing the synthesis of new epoxy chalcones from 4-acetylbiphenyl reported the use of 30% hydrogen peroxide and a 5 N solution of a base in methanol, with the reaction temperature maintained below 5°C. ekb.eg

Organocatalysis has also emerged as a powerful tool for asymmetric epoxidation. For instance, the use of proline as a catalyst in the epoxidation of chalcones with an oxidizing agent has been investigated. wmich.edu This approach offers the potential for enantioselective synthesis of chiral epoxides.

| Oxidizing Agent System | Typical Conditions | Advantages |

| m-CPBA | Dichloromethane, room temperature | Stereospecific, reliable |

| H₂O₂ / NaOH | Methanol, < 5°C | Inexpensive reagents, forms water as a byproduct |

| Organocatalyst (e.g., proline) / Oxidant | Varies (e.g., water) | Potential for enantioselectivity |

Reaction Condition Optimization for Stereoselectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and controlling the stereoselectivity of the epoxidation. Factors such as the choice of solvent, temperature, catalyst, and the nature of the oxidizing agent all play a significant role.

For peracid epoxidations, the stereochemical outcome is dictated by the geometry of the starting chalcone. Since chalcones are typically synthesized as the more stable E-isomer, the epoxidation results in the corresponding trans-epoxide.

In the case of catalytic systems, particularly those aiming for asymmetric epoxidation, extensive screening of catalysts, solvents, and reaction times is often necessary to achieve high enantiomeric excess (ee). For example, in an organocatalyzed epoxidation study, various solvents including ethanol, acetonitrile, methanol, toluene, 1,4-dioxane, and tetrahydrofuran (B95107) were tested, with product formation observed in ethanol and acetonitrile. wmich.edu The study also explored the effect of water content in the solvent mixture, finding that higher water content led to lower conversion. wmich.edu Ultimately, an optimized system using proline as the catalyst in water was identified for the epoxidation of chalcone. wmich.edu

Further optimization can involve the use of additives. However, in one study, the addition of metal salts such as lithium chloride, magnesium bromide, iron(II) chloride, and iron(III) chloride did not lead to an increase in epoxide yield. wmich.edu

Derivatization Approaches for this compound

The synthetic utility of this compound lies in the reactivity of its epoxide ring. The inherent ring strain of the three-membered ether allows for facile ring-opening reactions with a variety of nucleophiles, leading to a diverse array of functionalized products. These reactions can be performed under both acidic and basic or nucleophilic conditions, often with high regioselectivity and stereoselectivity. wmich.edu

Epoxide Ring-Opening Reactions

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under basic or nucleophilic conditions, the reaction proceeds via an Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon of the epoxide, leading to the formation of a β-hydroxy derivative. chemistrysteps.comyoutube.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the carbon atom that can better stabilize a positive charge. In the case of this compound, the benzylic carbon (the carbon attached to the phenyl group) is more capable of stabilizing a partial positive charge. Therefore, acid-catalyzed ring-opening will typically result in the nucleophile adding to the benzylic position. youtube.comyoutube.com

A wide range of nucleophiles can be employed for the ring-opening of chalcone epoxides, including:

Nitrogen nucleophiles: Amines, indoles, and pyrroles can be used to introduce nitrogen-containing functionalities. For instance, indium(III) chloride has been used as a catalyst for the regioselective ring-opening of chalcone epoxides with nitrogen heterocycles like indole (B1671886) and pyrrole, affording 1,3-diaryl-2-hydroxy-3-(1H-3-indolyl/2-pyrrolyl)propan-1-ones in good yields. researchgate.net

Oxygen nucleophiles: Alcohols and water can act as nucleophiles, leading to the formation of β-alkoxy alcohols and diols, respectively.

Sulfur nucleophiles: Thiols can be used to synthesize β-hydroxy thioethers.

Carbon nucleophiles: Grignard reagents and organolithium compounds can be used to form new carbon-carbon bonds.

Hydride reagents: Reagents like lithium aluminum hydride (LiAlH₄) can open the epoxide to form an alcohol.

The stereochemistry of the ring-opening reaction is typically anti, meaning the nucleophile attacks from the face opposite to the epoxide oxygen, resulting in an inversion of configuration at the attacked carbon.

| Nucleophile | Reaction Conditions | Product Type |

| Amines/Indoles | Lewis Acid (e.g., InCl₃) | β-Amino alcohols / β-Indolyl alcohols |

| Alcohols | Acidic or Basic | β-Alkoxy alcohols |

| Water | Acidic | Diols |

| Thiols | Basic | β-Hydroxy thioethers |

| Grignard Reagents | Ether | β-Hydroxy alkyl/aryl derivatives |

| LiAlH₄ | Ether, then H₃O⁺ workup | Alcohols |

This table provides a summary of common nucleophiles and the corresponding products from the ring-opening of this compound.

Modifications of Phenyl Substituents

The functionalization of the phenyl rings of this compound is a key strategy for modulating its chemical and physical properties. While the direct modification of substituents on the phenyl rings after the formation of the epoxide is less commonly reported, the synthesis of a diverse array of substituted 4-phenylchalcone oxides is readily achieved by employing appropriately substituted benzaldehydes and acetophenones as precursors in the initial Claisen-Schmidt condensation, followed by epoxidation.

The epoxidation of chalcones is a well-established transformation, often accomplished using alkaline hydrogen peroxide, a method known as the Weitz-Scheffer reaction. This reaction proceeds through the nucleophilic attack of the hydroperoxide anion on the β-carbon of the α,β-unsaturated ketone. The electronic nature of the substituents on the phenyl rings can influence the susceptibility of the double bond to epoxidation. Electron-withdrawing groups on either phenyl ring can enhance the electrophilicity of the double bond, potentially facilitating the reaction. Conversely, electron-donating groups may decrease the reaction rate.

A study on the organocatalyzed epoxidation of chalcones using amino acids like proline has shown that substituents on the phenyl ring attached to the carbonyl group (the R1 side) can electronically influence the ketone's oxygen, potentially hindering the formation of a reaction intermediate and thus inhibiting the epoxidation. In contrast, substituents on the other phenyl ring (the R2 side) have less of an impact on the reaction's success. This highlights the importance of substituent placement when designing synthetic routes to functionalized 4-phenylchalcone oxides.

Table 1: Examples of Substituted Chalcones Used as Precursors for Epoxidation

| Substituent on Phenyl Ring (attached to C=O) | Substituent on other Phenyl Ring | Result of Epoxidation |

| 4-Methyl | Unsubstituted | Successful |

| 4-Chloro | Unsubstituted | Successful |

| 2'-Hydroxy | 2,4,5-Trimethoxy | Successful |

| 2'-Benzyloxy | 2,4,5-Trimethoxy | Successful |

| 4'-Methyl | 2-Chloro | Successful |

| 4'-Methyl | 4-Chloro | Successful |

| 2'-Hydroxy | 4-Nitro | Successful |

| 2'-Benzyloxy | 4-Methoxy | Successful |

| 2'-Hydroxy | 3,4-Methylenedioxy | Successful |

| 2'-Benzyloxy | 3,4-Methylenedioxy | Successful |

Formation of Heterocyclic Adducts

The epoxide ring of this compound is a key functional group that enables the synthesis of a variety of heterocyclic compounds through ring-opening reactions with binucleophiles. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, leading to the formation of new carbon-heteroatom bonds and the construction of five- and six-membered heterocyclic systems.

One of the most common transformations is the reaction with hydrazine (B178648) and its derivatives to form pyrazolines. The reaction of chalcone epoxides with hydrazine hydrate (B1144303) or substituted hydrazines typically proceeds via a nucleophilic attack of the hydrazine on one of the epoxide carbons, followed by an intramolecular cyclization and dehydration to yield the corresponding 4-hydroxypyrazoline derivative. The regioselectivity of the initial ring-opening can be influenced by the electronic and steric nature of the substituents on the phenyl rings.

Furthermore, chalcone epoxides can serve as precursors for the synthesis of other important five-membered heterocycles. For instance, the reaction with isocyanates, often catalyzed by Lewis acids, can lead to the formation of oxazolidinones . This transformation involves the cycloaddition of the isocyanate to the epoxide. Similarly, the reaction of chalcone epoxides with thiourea (B124793) or other sulfur-containing nucleophiles can be envisioned to produce thiazolidine derivatives, although specific examples starting from this compound are not extensively documented.

The synthesis of imidazo[2,1-b]thiadiazole derivatives has been achieved from chalcone precursors, which suggests that the corresponding epoxides could also be valuable intermediates in the synthesis of more complex heterocyclic systems.

Table 2: Examples of Heterocyclic Adducts from Chalcone Epoxides

| Binucleophile | Resulting Heterocycle | Reaction Conditions |

| Hydrazine Hydrate | 4-Hydroxypyrazoline | Ethanolic solution |

| Phenylhydrazine | N-Phenyl-4-hydroxypyrazoline | Acetic acid/Ethanol |

| Chlorosulfonyl Isocyanate | Oxazolidinone & Cyclic Carbonate | Dichloromethane |

| Isocyanates | Oxazolidinone | Lewis Acid Catalyst |

Conjugation Strategies

The development of strategies to conjugate this compound to other molecules, such as biomolecules or polymers, is an emerging area of interest driven by the potential to impart novel properties or to develop targeted therapeutic agents. The reactive epoxide functionality is the primary handle for such conjugation reactions.

One general approach for the bioconjugation of epoxides involves their reaction with nucleophilic functional groups present on biomolecules, such as the amine groups of lysine (B10760008) residues or the thiol groups of cysteine residues in proteins. This nucleophilic ring-opening reaction results in the formation of a stable covalent bond, linking the chalcone oxide moiety to the biomolecule. The conditions for these reactions, such as pH and temperature, need to be carefully controlled to maintain the integrity of the biomolecule.

In the realm of materials science, the incorporation of this compound into polymer structures can be achieved through several methods. For instance, polymers bearing nucleophilic pendant groups (e.g., amines, hydroxyls, or thiols) can be reacted with the epoxide to form a cross-linked network or a functionalized polymer. Another strategy involves the use of siloxane compounds as cross-linking agents. Siloxanes can react with hydroxyl groups, and if such a group is introduced onto the this compound scaffold (for example, through a phenolic substituent on one of the phenyl rings), it could potentially be used as a point of attachment for cross-linking with polymers like polylactic acid (PLA), polyethylene (B3416737) terephthalate (B1205515) (PETG), or high-density polyethylene (HDPE).

While specific examples of the conjugation of this compound are not widely reported, the fundamental reactivity of the epoxide ring provides a solid foundation for the development of such strategies.

Spectroscopic Characterization and Structural Elucidation of 4 Phenylchalcone Oxide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of chalcone (B49325) derivatives, the ¹H NMR spectra exhibit characteristic signals for the aromatic and vinylic protons. For instance, the trans conformation of the enone group in chalcones is confirmed by the coupling constant (J) of the alkenyl protons, which is typically around 15.5 Hz. researchgate.net The aromatic protons usually appear as a complex multiplet in the spectrum. researchgate.net

Interactive Data Table: ¹H NMR Data for Chalcone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Chalcone | CD₃OD | (Spectra available, specific peak assignments require further analysis) hmdb.ca |

| 4-Phenylphenol | CDCl₃ | 7.540, 7.482, 7.415, 7.309, 6.907, 4.92 chemicalbook.com |

| 4-Phenylpyridine-N-oxide | - | (Data available in source) chemicalbook.com |

| Chalcone Derivative 1 | CDCl₃ | 8.23 (d, J=15.5 Hz, H-3), complex multiplet for aromatic protons researchgate.net |

Note: The data presented is a compilation from various sources and may have been recorded on spectrometers with different field strengths.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. libretexts.org In chalcone derivatives, the carbonyl carbon (C=O) is particularly noteworthy, typically appearing in the downfield region of the spectrum, between 160 and 220 ppm. libretexts.org The sp² hybridized carbons of the aromatic rings and the double bond generally absorb in the range of 110 to 220 δ. libretexts.org

Interactive Data Table: ¹³C NMR Data for Chalcone Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Chalcone | H₂O | (Spectra available, specific peak assignments require further analysis) hmdb.ca |

| Ethyl Acrylate | - | 14.1, 60.5, 128.5, 130.3, 166.0 libretexts.org |

| 2-Butanone | - | (Peak assignments indicated in source) libretexts.org |

| para-Bromoacetophenone | - | (Six absorptions observed for eight carbons due to symmetry) libretexts.org |

| Chalcone Derivative 1 | CDCl₃ | 13 signals, with 8 in the region of 123.9-150.2 ppm (alkenyl and aromatic carbons) researchgate.net |

Note: Chemical shifts can be influenced by the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are powerful tools for establishing connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecular structure. uvic.cayoutube.com

HMQC (Heteronuclear Multiple Quantum Coherence) , now often replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond couplings). libretexts.orgresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the complete molecular structure, especially in complex molecules. youtube.comlibretexts.orgresearchgate.net

These techniques are invaluable for the unambiguous assignment of all proton and carbon signals in the spectra of 4-phenylchalcone (B1654520) oxide and its derivatives. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting fragments, MS provides a molecular fingerprint. For chalcone derivatives, the mass spectrum typically shows a prominent molecular ion peak (M⁺), which confirms the molecular weight of the synthesized compound. scialert.net For example, the mass spectra of chalcone derivatives 1-4 showed molecular ions at m/z of 208, 242, 238, and 268, respectively, confirming their structures. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum. In the case of chalcones, the IR spectra show a characteristic absorption band for the conjugated carbonyl group (C=O) of the enone system. The extension of conjugation typically lowers the absorption frequency of the carbonyl group. semanticscholar.org For instance, the IR spectra of some chalcones show a lowering of the carbonyl absorbance to around 1651-1658 cm⁻¹. semanticscholar.org Other characteristic bands include C-H stretching of aromatic and aliphatic groups, and C=C stretching of the aromatic rings. scialert.netlibretexts.org

Interactive Data Table: Characteristic IR Absorption Bands for Chalcone Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| Carbonyl (C=O) | 1647 - 1697 | scialert.net |

| Aromatic C-H Stretch | ~3051 - 3086 | scialert.net |

| Aliphatic C-H Stretch | ~2800 - 2989 | scialert.net |

| Aromatic C=C | ~1441 - 1578 | orientjchem.org |

| Aromatic Bending | ~722 - 751 | scialert.net |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and conformation. mpg.de By diffracting X-rays through a single crystal of the compound, a detailed electron density map can be generated, from which the precise positions of all atoms in the molecule can be determined. mpg.de This technique has been used to prove the geometry of chalcone derivatives. researchgate.net For complex molecules, obtaining suitable crystals for X-ray analysis can be a significant challenge, but when successful, it provides unambiguous structural information. mpg.denih.gov

Computational Chemistry and in Silico Modeling of 4 Phenylchalcone Oxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. simonsfoundation.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. nih.gov For 4-Phenylchalcone (B1654520) oxide, DFT studies can illuminate its chemical reactivity and kinetic stability through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's reactivity; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.netresearchgate.net

Another key aspect of understanding electronic structure is the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the charge distribution across a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. uni-muenchen.delibretexts.org For 4-Phenylchalcone oxide, an MEP map would likely show negative potential (typically colored red) around the oxygen atoms of the carbonyl and epoxide groups, indicating these as sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms. researchgate.net Such maps are invaluable for predicting how the molecule will interact with biological receptors or other molecules. uni-muenchen.de

While specific DFT studies detailing the electronic structure of this compound are not extensively published, the methodology is well-established for related chalcone (B49325) structures. mdpi.com A typical output from such a study is summarized in the conceptual table below.

| Computational Parameter | Description | Typical Predicted Value for a Chalcone-like Molecule |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5 to -7 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 3 to 5 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3 to 5 Debye |

This table is illustrative and represents typical data obtained from DFT calculations on chalcone-like molecules.

Quantum chemical calculations are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. computabio.com Methods like DFT can accurately calculate the vibrational frequencies corresponding to Infrared (IR) spectra and the chemical shifts for Nuclear Magnetic Resonance (NMR) spectra. researchgate.netschrodinger.com

For this compound, DFT calculations could predict its IR spectrum by computing the vibrational modes of its constituent atoms. nih.govdiva-portal.org Key predicted peaks would include the characteristic stretching frequency of the carbonyl (C=O) group, typically around 1630-1700 cm⁻¹, and vibrations associated with the epoxide ring and the phenyl C-C bonds. nih.govmdpi.com Comparing the computed spectrum with an experimental one allows for precise assignment of all vibrational modes. researchgate.net

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted. computabio.comnmrdb.org These predictions are based on calculating the magnetic shielding around each nucleus within the optimized molecular geometry. schrodinger.com While experimental conditions like solvent effects can influence the exact values, computational predictions provide a strong basis for interpreting experimental NMR data and confirming the molecular structure. computabio.com Although computationally intensive, these predictive methods are a powerful complement to experimental spectroscopy. nih.gov

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. schrodinger.com This method is crucial for identifying potential biological targets for a molecule and understanding the nature of their interaction.

Molecular docking simulations can screen a ligand against various protein targets to identify those with which it is most likely to interact. For this compound, molecular docking studies have been performed to explore its therapeutic potential. One such study investigated its interaction with the Bromodomain-containing protein 4 (BRD4), a target of interest in cancer research. frontiersin.org Specifically, the second bromodomain (BD2) of BRD4 was identified as a potential molecular target for this compound in the context of prostate cancer treatment. researchgate.net

Once a potential target is identified, molecular docking provides detailed insights into the binding affinity and the specific interactions that stabilize the ligand-protein complex. The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger, more favorable interaction.

In a molecular docking study of this compound with the BRD4-BD2 protein (PDB ID: 7USK), a binding energy of -7.1 kcal/mol was calculated using AutoDock tools. researchgate.netresearchgate.net This value suggests a considerable and stable interaction within the protein's binding site. researchgate.netresearchgate.net The analysis of the interaction mode revealed that the stability of the complex is primarily attributed to hydrophobic interactions and the formation of hydrogen bonds between the ligand and the protein's active site residues. researchgate.netresearchgate.net Such detailed analyses are fundamental to structure-based drug design, allowing for the rational optimization of the ligand to improve its binding potency. researchgate.net

| Ligand | Protein Target | PDB ID | Docking Software | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| This compound | Bromodomain (Brd4-Bd2) | 7USK | AutoDock | -7.1 | Hydrophobic interactions, Hydrogen bonds |

Data sourced from a 2025 molecular docking study. researchgate.netresearchgate.net

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govdergipark.org.tr A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings. nih.gov

This modeling can be approached in two ways: ligand-based or structure-based. Ligand-based modeling derives a common pharmacophore from a set of known active molecules. ugm.ac.id Structure-based modeling generates a pharmacophore based on the key interaction points within the binding site of a target protein. dergipark.org.tr

For this compound, a pharmacophore model could be developed to guide the design of new, structurally related ligands with similar or improved activity. Key features of a pharmacophore derived from this compound would likely include:

A Hydrogen Bond Acceptor: Corresponding to the carbonyl oxygen.

Two or more Aromatic/Hydrophobic Regions: Representing the two phenyl rings.

A Hydrophobic/Polar Feature: Corresponding to the epoxide ring.

Once validated, this pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the required chemical features and spatial arrangement, thus accelerating the discovery of new potential drug candidates. nih.govnih.gov The combination of pharmacophore modeling with molecular docking can further refine the virtual screening process, enhancing the identification of promising new ligands. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Development

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chalcone derivatives, including this compound, QSAR models are instrumental in identifying the key physicochemical and structural features that govern their therapeutic effects.

The foundation of a robust QSAR model lies in the accurate calculation of molecular descriptors, which are numerical values that characterize the properties of a molecule. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. For this compound and its analogs, these descriptors are typically derived using computational software that employs quantum mechanical calculations, such as Density Functional Theory (DFT), and other molecular mechanics methods. nih.govscirp.org

Commonly derived physicochemical descriptors for chalcone derivatives in QSAR studies include:

Electronic Descriptors: These describe the electronic aspects of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges. researchcommons.org These descriptors are crucial for understanding the reactivity of the molecule and its ability to participate in electronic interactions with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and molecular volume are common steric descriptors that influence how a molecule fits into a receptor's binding site.

Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is the most widely used descriptor for hydrophobicity. mdpi.com It plays a significant role in a drug's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices and shape indices, which quantify aspects like branching and cyclicity. nih.gov

The following interactive table provides examples of physicochemical descriptors that are typically calculated for chalcone derivatives in QSAR studies.

| Descriptor Category | Descriptor Name | Description | Typical Value Range for Chalcones |

| Electronic | HOMO Energy (eV) | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -6.5 to -5.5 |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -2.5 to -1.5 | |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | 2.0 to 5.0 | |

| Hydrophobic | LogP | The logarithm of the partition coefficient between n-octanol and water; measures lipophilicity. | 2.0 to 5.0 |

| Steric | Molar Refractivity (ų) | A measure of the total polarizability of a mole of a substance. | 80 to 120 |

| Molecular Weight ( g/mol ) | The sum of the atomic weights of all atoms in a molecule. | 200 to 400 | |

| Topological | Topological Polar Surface Area (TPSA) (Ų) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | 40 to 90 |

Once a set of descriptors is calculated for a series of chalcone derivatives with known biological activities, statistical methods are employed to generate a predictive QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors (independent variables) and the biological activity (dependent variable). scirp.org

For instance, a hypothetical QSAR model for the anti-inflammatory activity of a series of chalcones might take the form:

pIC₅₀ = β₀ + β₁(LogP) + β₂(LUMO) + β₃(MR)

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β₀, β₁, β₂, and β₃ are the regression coefficients determined from the analysis. researchcommons.org

The statistical quality and predictive power of the generated QSAR models are evaluated using various parameters, including the coefficient of determination (R²), the leave-one-out cross-validated correlation coefficient (Q²), and the external validation correlation coefficient (Pred_R²). nih.govscirp.org A robust and predictive QSAR model can then be used to estimate the biological activity of new, unsynthesized chalcone derivatives, thereby guiding the design of more potent compounds. Studies on various chalcone derivatives have successfully developed QSAR models for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govnih.gov

The following table summarizes the statistical parameters often used to validate QSAR models for chalcone derivatives.

| Statistical Parameter | Description | Acceptable Value |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined by internal validation (e.g., leave-one-out). | > 0.5 |

| F-statistic | A statistical test to determine the overall significance of the regression model. | High value |

| Standard Error of Estimate (s) | A measure of the accuracy of the predictions made with a regression line. | Low value |

In Silico Assessment of Drug-Likeness and Bioavailability Potential

Beyond predicting biological activity, in silico methods are invaluable for assessing the "drug-likeness" of a compound. These assessments predict whether a molecule possesses the physicochemical properties compatible with oral bioavailability and a low likelihood of attrition during drug development.

One of the most widely used guidelines for predicting drug-likeness is Lipinski's Rule of Five. drugbank.comunits.it This rule states that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass of less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

A compound is considered to have good drug-like properties if it violates no more than one of these rules. drugbank.com

For this compound, in silico analysis has shown that it adheres to Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability. rsisinternational.org This is a crucial finding, as it supports the potential of this compound as a lead for drug development.

The table below outlines the calculated Lipinski's parameters for this compound.

| Lipinski's Rule of Five Parameter | Value for this compound | Rule | Compliance |

| Molecular Weight ( g/mol ) | 224.25 | < 500 | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| LogP | ~3.5 (estimated) | ≤ 5 | Yes |

In addition to Lipinski's rules, other parameters such as the Topological Polar Surface Area (TPSA) and the number of rotatable bonds are also considered. acs.orgrjptonline.org A TPSA of less than 140 Ų and fewer than 10 rotatable bonds are generally associated with good oral bioavailability. rjptonline.org The bioavailability radar provides a visual representation of a compound's drug-likeness by plotting six key physicochemical properties. ijpbs.com

The promising in silico drug-likeness profile of this compound, combined with the insights gained from QSAR studies on the broader chalcone class, underscores the value of computational approaches in modern drug discovery and highlights this compound as a molecule of significant interest for further investigation.

Mechanistic Investigations of Biological Activities and Structure Activity Relationships Sar of 4 Phenylchalcone Oxide

Anti-Cancer Activity and Cellular Mechanisms

The synthetic chalcone (B49325) derivative, 4-Phenylchalcone (B1654520) oxide, has emerged as a compound of interest in oncology research due to its demonstrated anti-cancer properties. ontosight.ai Believed to be a member of the flavonoid family, this molecule has been the subject of various studies to elucidate its mechanisms of action against cancer cells. ontosight.aijrespharm.com

Inhibition of Cancer Cell Proliferation (In Vitro Studies)

Chalcones, in general, have shown the ability to inhibit the growth of various cancer cell lines. nih.govsapub.org For instance, a series of O-alkylated (E)-chalcone derivatives exhibited potent activity against several cancer cell lines, including MDA-MB-231 (breast), MCF-7 (breast), HCT-116 (colon), and HeLa (cervical), with IC50 values ranging from 2.08 to 22.64 µM. mdpi.com Specifically, some chalcone derivatives have demonstrated significant antiproliferative activity on C6 (rat glioma) and HeLa cell lines. jrespharm.com The cytotoxic effects of chalcones are often linked to their ability to induce apoptosis and inhibit cell growth. sapub.orgresearchgate.net

Interactive Table: In Vitro Anti-proliferative Activity of Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50/GI50 Value | Reference |

|---|---|---|---|

| O-alkylated (E)-chalcones | MDA-MB-231, MCF-7 | 2.08 - 13.58 µM | mdpi.com |

| O-alkylated (E)-chalcones | HCT-116, HeLa | 6.59 - 22.64 µM | mdpi.com |

| Chalcone analogues | Five cancer cell lines | 0.026 - 0.035 µM | rsc.org |

| Monosubstituted chalcones | A2780 (ovarian) | 20 - 66 µM | sapub.org |

| Monosubstituted chalcones | HepG2 (liver) | 39 - 100 µM | sapub.org |

| 2-hydroxychalcone | MDA-MB-231 | 4.6 µM | mdpi.com |

| Xanthohumol | MDA-MB-231 | 6.7 µM | mdpi.com |

| Butein | Hepatocellular carcinoma | 3.75 µM | mdpi.com |

| Cardamonin | HepG2 | 17.1 µM | mdpi.com |

| Licochalcone B | HepG2 | 110.15 µM | mdpi.com |

Apoptosis Induction Pathways

A key mechanism through which chalcones exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.gov This process is crucial for maintaining tissue homeostasis and eliminating damaged or unwanted cells. nih.gov Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway, both of which converge on the activation of caspases, the executioner enzymes of apoptosis. assaygenie.comnih.gov

Chalcone derivatives have been shown to induce apoptosis in various cancer cell lines. For example, some chalcones trigger apoptosis in hepatocellular carcinoma cells. nih.gov The process often involves the activation of key proteins in the apoptotic cascade. For instance, the tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress, such as DNA damage. nih.gov Some chalcones have been found to activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. assaygenie.commdpi.com The activation of caspase-3 and caspase-9 has also been observed following treatment with certain chalcone derivatives, indicating the involvement of the intrinsic apoptotic pathway. encyclopedia.pub

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, 4-Phenylchalcone oxide and related chalcones can halt the proliferation of cancer cells by causing cell cycle arrest. nih.gov The cell cycle is a tightly regulated process that governs cell growth and division, and its dysregulation is a hallmark of cancer. nih.gov

Chalcones have been observed to arrest cancer cells at different phases of the cell cycle. A common mechanism is the arrest at the G2/M phase, which prevents the cell from entering mitosis. nih.govrsc.org This is often associated with the disruption of microtubule dynamics. rsc.org For instance, a novel chalcone analogue was shown to cause a prolonged G2/M cell cycle arrest in cancer cells. rsc.org The retinoblastoma protein (Rb), a key regulator of the cell cycle, has been implicated in the cell cycle arrest induced by some chalcones, with studies showing a reduction in its phosphorylation. mdpi.com

Modulation of Microtubule Dynamics and Tubulin Polymerization

Microtubules are dynamic protein filaments that are essential components of the cytoskeleton, playing a crucial role in cell division, structure, and intracellular transport. aps.orgoncotarget.com Their constant polymerization and depolymerization are vital for these functions. oncotarget.com Several anti-cancer drugs target microtubule dynamics, either by stabilizing or destabilizing them, which ultimately leads to cell cycle arrest and apoptosis. frontiersin.orgresearchgate.net

This compound and other chalcone derivatives have been identified as inhibitors of tubulin polymerization. rsc.orgscispace.com They can bind to tubulin, the protein subunit of microtubules, and prevent its assembly into functional microtubules. nih.govproquest.com This disruption of microtubule dynamics interferes with the formation of the mitotic spindle during cell division, leading to G2/M phase arrest. rsc.orgencyclopedia.pub Some chalcone derivatives have been shown to bind to the colchicine-binding site on β-tubulin, a well-known target for microtubule-destabilizing agents. nih.govproquest.com The inhibition of tubulin polymerization by these compounds is often concentration-dependent. frontiersin.org

Structure-Activity Relationship (SAR) for Anti-Cancer Effects

The anti-cancer activity of chalcones is significantly influenced by their chemical structure. nih.govproquest.com Structure-activity relationship (SAR) studies aim to identify the key structural features responsible for their biological effects, guiding the design of more potent and selective compounds. nih.gov

The basic chalcone scaffold consists of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system. jrespharm.com Modifications to these rings and the linker can dramatically alter the anti-cancer potency. For example, the presence and position of substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), and halogen groups on the aromatic rings play a crucial role. nih.govproquest.com

Studies have shown that hydroxyl and methoxy groups, particularly on the B-ring, can enhance anti-cancer activity. nih.govmdpi.com For instance, a 4-hydroxy group on ring B was found to increase the potency of certain chalcone derivatives. mdpi.com The substitution pattern on the A-ring is also important, with methoxy groups at the 2' or 6' position being favorable for activity against some cancer cell lines. nih.gov The nature of the substituent on the α-carbon of the enone linker can also modulate activity, with stronger electrophilic groups sometimes leading to higher potency. rsc.org

Anti-Inflammatory Activity and Biochemical Pathways

In addition to its anti-cancer properties, this compound exhibits significant anti-inflammatory activity. ontosight.ai Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in various diseases, including cancer. rsc.org

The primary anti-inflammatory mechanism of this compound is its potent and selective inhibition of soluble epoxide hydrolase (sEH). sEH is an enzyme that metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. researchgate.net By inhibiting sEH, this compound increases the levels of EETs, which have vasodilatory and anti-inflammatory effects. This compound has been shown to be a near stoichiometric inhibitor of sEH, with an IC50 value of approximately 0.4 µM for the inhibition of rat liver cytosol sEH. researchgate.net

Furthermore, chalcones, in general, can modulate inflammatory pathways by other mechanisms. They have been shown to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages. nih.gov Some chalcone derivatives suppress the activation of nuclear factor-kappaB (NF-κB), a key transcription factor that regulates the expression of many pro-inflammatory genes. nih.govnih.gov The anti-inflammatory activity of chalcones is also linked to their antioxidant properties and their ability to scavenge reactive oxygen species. who.int

Modulation of Inflammatory Mediators

Research indicates that this compound can modulate the production of key inflammatory mediators. Specifically, it has been shown to inhibit the production of nitric oxide in macrophages, a crucial process in the inflammatory response. The overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. By curbing nitric oxide synthesis, this compound contributes to an anti-inflammatory environment.

The anti-inflammatory effects of chalcones are also linked to their ability to scavenge reactive oxygen species, including nitric oxide radicals. who.intresearchgate.netnih.gov While studies on 4-phenylchalcone itself showed it to be the least active among a series of derivatives in terms of antioxidant activity, the general chalcone scaffold demonstrates a significant correlation between antioxidant and anti-inflammatory properties. who.intresearchgate.netnih.gov

Inhibition of Key Enzymes in Inflammatory Cascades

The anti-inflammatory action of many compounds, including chalcone derivatives, often involves the inhibition of enzymes that play a pivotal role in the inflammatory cascade, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). sci-hub.senih.govcaldic.comresearchgate.net These enzymes are responsible for the synthesis of prostaglandins (B1171923) and nitric oxide, respectively, which are potent pro-inflammatory molecules. sci-hub.secaldic.com

While direct inhibitory studies of this compound on COX and iNOS are not extensively detailed in the available literature, the broader class of chalcones has been shown to inhibit these enzymes. sci-hub.se For instance, certain methoxylated phenyl-based chalcones have demonstrated better inhibition of the COX-2 enzyme and suppression of nitric oxide compared to other chalcone types. sci-hub.se This suggests that the structural characteristics of this compound could potentially allow it to interact with and inhibit these key inflammatory enzymes.

Soluble Epoxide Hydrolase (sEH) Inhibition and its Biological Relevance

A primary and well-documented mechanism of action for this compound is its potent inhibition of soluble epoxide hydrolase (sEH). nih.govoup.compnas.org This enzyme is responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with significant anti-inflammatory and vasodilatory properties. pnas.org

By inhibiting sEH, this compound prevents the conversion of beneficial EETs into their less active diol counterparts, thereby increasing the levels of EETs in tissues. This elevation of EETs contributes to the resolution of inflammation and has been shown to be neuroprotective. nih.gov For example, in a mouse model of cardiac arrest, treatment with this compound significantly reduced neuronal death and improved memory function by increasing the expression of the anti-inflammatory cytokine IL-10 in the hippocampus. nih.govahajournals.org

The inhibitory potency of this compound against sEH is noteworthy. Studies have reported IC50 values (the concentration required to inhibit 50% of the enzyme's activity) for this compound against rat liver sEH to be approximately 0.4 μM, highlighting it as a potent inhibitor. oup.comresearchgate.net

Structure-Activity Relationship (SAR) for Anti-Inflammatory Effects

The structure of this compound is key to its biological activity. The presence of the phenyl group on the epoxide ring is a critical feature for its potent sEH inhibition. oup.com Comparative studies have shown that while unsubstituted chalcone oxide and 4-fluorochalcone (B155551) oxide also inhibit sEH, their potencies are significantly lower, with IC50 values of 40 μM and 8 μM, respectively. oup.com This demonstrates that the hydrophobicity and electronic properties of the substituent on the chalcone oxide scaffold play a crucial role in the interaction with the enzyme's active site. researchgate.net

Furthermore, the α,β-unsaturated ketone moiety present in the parent chalcone structure is considered a major pharmacophoric element for the anti-inflammatory activity of this class of compounds. who.int Systematic investigations into monosubstituted chalcone derivatives have revealed that substitutions on the A-ring can significantly influence their anti-inflammatory and antioxidant profiles. who.intresearchgate.netnih.govijper.org Although 4'-phenylchalcone (B1624137) was found to be the least active antioxidant in one study, the general trend indicates that structural modifications can be strategically employed to enhance the desired biological effects. who.intresearchgate.netnih.gov

Antimicrobial Activity and Modes of Action

Chalcones and their derivatives have been recognized for their broad-spectrum antimicrobial properties. ontosight.airesearchgate.netnih.govresearchgate.netresearchgate.net The α,β-unsaturated carbonyl system is a key structural feature responsible for their antimicrobial action. nih.gov

Antibacterial Efficacy (In Vitro Studies)

While specific in vitro antibacterial studies focusing solely on this compound are limited in the reviewed literature, the broader class of chalcones has demonstrated significant efficacy against various bacteria, including both Gram-positive and Gram-negative strains. researchgate.netnih.govfrontiersin.orgresearchgate.net For instance, some chalcone derivatives have shown potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). researchgate.netnih.gov The antibacterial mechanism of chalcones is thought to involve the disruption of bacterial cell membranes and the inhibition of essential enzymes. frontiersin.org The lipophilicity conferred by the phenyl groups in this compound could facilitate its passage across bacterial membranes, a crucial step for exerting its antibacterial effect. researchgate.net

Antifungal Efficacy (In Vitro Studies)

Interference with Microbial Virulence Factors (e.g., Efflux Pumps)

The ability of pathogenic bacteria to actively transport antibiotics out of the cell is a primary mechanism of multidrug resistance. physiology.org This process is mediated by transport proteins known as efflux pumps. physiology.org These pumps are considered significant virulence factors as they contribute not only to antibiotic resistance but also to biofilm formation, bacterial stress responses, and the extrusion of toxic substances. physiology.orgresearchgate.net Consequently, the development of efflux pump inhibitors (EPIs) is a key strategy to restore the efficacy of existing antibiotics. asm.orggoogle.com

Natural products, including flavonoids and chalcones, have been identified as a promising source of potential EPIs. Chalcones, in particular, are recognized for their diverse pharmacological activities, and numerous compounds from this class have been investigated for their potential to block bacterial efflux pumps and overcome resistance. nih.gov While the chalcone scaffold is a subject of interest in the development of novel drugs targeting antimicrobial resistance, specific research detailing the activity of this compound as an inhibitor of microbial efflux pumps is not prominent in the current body of scientific literature. nih.gov The focus remains on the broader class of chalcone derivatives and their potential modulatory effects on various bacterial resistance mechanisms. nih.gov

Structure-Activity Relationship (SAR) for Antimicrobial Effects

The antimicrobial potency of chalcone derivatives is intrinsically linked to their chemical structure, and numerous studies have sought to elucidate the specific structural features that govern their activity. jneurosci.orgwur.nl The basic chalcone framework, a 1,3-diaryl-2-propen-1-one, allows for extensive modification of both aromatic rings (A and B), which in turn modulates the biological effect. researchgate.netresearchgate.net

Structure-activity relationship (SAR) analyses of various chalcone libraries have revealed several key trends for antibacterial action. The presence and position of hydroxyl (-OH) groups on the aromatic rings are often critical. jneurosci.orgahajournals.org For instance, some studies have highlighted the importance of a hydroxyl group at the C-4 position for significant activity against Gram-positive bacteria. jneurosci.orgwur.nl Additionally, the presence of an oxygenated substituent at the C-4' position has been correlated with antibacterial effects. jneurosci.orgwur.nl

Furthermore, the addition of lipophilic groups, such as isoprenoid side chains, can enhance activity. jneurosci.orgwur.nl Conversely, the presence of a hydroxyl group at the C-2' position might play a role in the stability of the molecule. jneurosci.orgwur.nl While these general SAR principles have been established for the broader chalcone class, specific SAR studies focusing exclusively on this compound and its derivatives for antimicrobial effects are limited.

Antioxidant Activity and Free Radical Scavenging Properties

Chalcone derivatives are widely recognized for their antioxidant properties, which are often attributed to their ability to scavenge free radicals and modulate the activity of enzymes involved in producing reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov However, the activity of this compound itself presents a complex picture. While it has been shown to inhibit the production of nitric oxide in macrophages, a key anti-inflammatory effect, some evidence suggests it may also increase the production of reactive oxygen species under certain conditions, a mechanism potentially unrelated to its primary action as a soluble epoxide hydrolase (sEH) inhibitor.

In Vitro Radical Scavenging Assays (e.g., DPPH, ABTS, Superoxide (B77818), Nitric Oxide)

A variety of in vitro assays are commonly employed to determine the antioxidant and radical-scavenging capacity of chemical compounds. These methods provide a foundational understanding of a compound's potential to counteract oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay uses a stable free radical, DPPH•, which has a deep purple color. When an antioxidant compound donates a hydrogen atom or an electron, the radical is neutralized, and the color fades to yellow, a change that can be measured spectrophotometrically at approximately 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: In this method, the ABTS radical cation (ABTS•+) is generated through a chemical reaction, typically with potassium persulfate. The pre-formed blue-green radical is then exposed to the test compound. Antioxidants reduce the radical, causing a loss of color that is monitored at around 734 nm.

Superoxide Radical (O₂•⁻) Scavenging Assay: Superoxide anions are biologically significant ROS. Assays to measure their scavenging often involve systems that generate O₂•⁻, such as the phenazine (B1670421) methosulfate-NADH system, which reduces nitroblue tetrazolium (NBT) to a colored formazan. The ability of a compound to inhibit this color formation indicates its capacity to scavenge superoxide radicals.

Nitric Oxide (NO•) Scavenging Assay: Nitric oxide is a crucial signaling molecule but can be damaging at high concentrations. Assays often use a donor compound like sodium nitroprusside, which generates nitric oxide in an aqueous solution. The NO• then reacts with oxygen to form nitrite (B80452), which can be quantified using the Griess reagent. A compound's ability to decrease the amount of nitrite formed is a measure of its NO• scavenging activity.

While numerous studies have used these assays to evaluate chalcone derivatives, specific data quantifying the direct radical scavenging activity of this compound in these standard tests is not widely available. nih.gov However, it is known to inhibit nitric oxide production within cellular systems.

Reducing Power Assays

Reducing power is another important indicator of a compound's potential antioxidant activity. These assays measure the ability of a substance to donate an electron and reduce an oxidant.

Ferric Reducing Antioxidant Power (FRAP) Assay: This colorimetric method is based on the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment. The change in absorbance, typically measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.

Potassium Ferricyanide (B76249) Reducing Power Assay: In this assay, the test compound is mixed with potassium ferricyanide (Fe³⁺). nih.gov The antioxidant reduces the ferricyanide to ferrocyanide (Fe²⁺). The resulting ferrocyanide can then be reacted with ferric chloride to form a ferric-ferrous complex (Prussian blue), which is measured spectrophotometrically at 700 nm. nih.gov The intensity of the blue color correlates with the reducing power of the compound. nih.gov

The table below presents data from a study on various monosubstituted chalcones, illustrating how different substituents affect antioxidant activity as measured by several assays, including a reducing power assay.

| Compound | Substituent | Reducing Power (IC₅₀ µg/mL) | Superoxide Scavenging (IC₅₀ µg/mL) | Nitric Oxide Scavenging (IC₅₀ µg/mL) |

|---|---|---|---|---|

| Unsubstituted Chalcone | None | 40 | 52 | 49 |

| Derivative 4b | 2'-hydroxy | 25 | 32 | 35 |

| Derivative 4c | 4'-methoxy | 38 | 45 | 43 |

| Derivative 4d | 2'-bromo | 52 | 65 | 60 |

| Derivative 4j | 4'-bromo | 42 | 50 | 47 |

| Ascorbic Acid (Standard) | N/A | 30 | 38 | 41 |

Table 1: Antioxidant activity of selected chalcone derivatives from a comparative study. Lower IC₅₀ values indicate higher activity. Data sourced from a study on monosubstituted chalcones. nih.gov Note: this compound was not included in this specific study.

Structure-Activity Relationship (SAR) for Antioxidant Effects

The antioxidant capacity of chalcones is highly dependent on their molecular structure, particularly the nature and position of substituents on the two aromatic rings. nih.gov SAR analyses have established that the presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH₃) groups, generally enhances antioxidant activity. nih.gov These groups can stabilize the resulting phenoxyl radical through resonance after the donation of a hydrogen atom to a free radical.

Enzyme Inhibition Beyond sEH and Inflammatory Targets

While this compound is most renowned as a potent inhibitor of soluble epoxide hydrolase (sEH) and chalcones, in general, are known to inhibit inflammatory enzymes like cyclooxygenases, their interactions with other enzyme systems have also been explored.

An investigation into the substrate specificity of a novel epoxide hydrolase from the bacterium Rhodococcus erythropolis DCL14 revealed that this enzyme was not inhibited by this compound. jneurosci.org This finding is significant because it demonstrates that the inhibitory action of this compound is selective and does not extend to all epoxide hydrolases, particularly those belonging to different structural or mechanistic classes than the mammalian α/β-hydrolase fold family to which sEH belongs. jneurosci.org

Early research into chalcone oxides also identified them as inhibitors of glutathione (B108866) S-transferases (GSTs), a family of enzymes crucial for detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates. Furthermore, other chalcone derivatives have been shown to inhibit tyrosinase, the key enzyme responsible for melanin (B1238610) biosynthesis. These findings indicate that the chalcone oxide scaffold has the potential to interact with a range of enzymes beyond those involved in eicosanoid metabolism and inflammation.

Cathepsin Inhibition (e.g., Cathepsin B, H, L)

The investigation into chalcone-based compounds as inhibitors of cysteine cathepsins, such as cathepsins B, H, and L, is driven by the role these enzymes play in various pathological conditions, including cancer and inflammatory diseases. nih.govresearchgate.net While extensive research has been conducted on various functionalized chalcones, the specific mechanistic details for this compound are part of a broader exploration of this class of molecules. researchgate.net

Research on functionalized 4'-phenylchalcones has shown that these compounds can significantly inhibit cathepsin activity. rsc.org Kinetic studies on related chalcone derivatives have revealed them to be competitive inhibitors of these enzymes. researchgate.net For instance, studies on various substituted chalcones demonstrate that the nature and position of substituents on the aromatic rings play a crucial role in the inhibitory potency. rsc.org In a study of 36 related compounds, certain derivatives exhibited potent inhibition of cathepsin B and L with Ki values in the nanomolar to low micromolar range (10⁻⁸ M and 10⁻⁹ M, respectively), while others were more effective against cathepsin H (Ki value of 10⁻⁶ M). rsc.org

While the specific inhibitory mechanism of this compound itself against cathepsins is not yet fully elucidated in the provided research, the general mechanism for chalcone-based inhibitors is thought to involve interaction with the catalytic dyad of the cysteine proteases. researchgate.net The electrophilic nature of the chalcone scaffold, which is enhanced by the epoxide ring in this compound, makes it a candidate for interaction with the nucleophilic cysteine residue in the active site of cathepsins. patsnap.com

The structure-activity relationship (SAR) studies on the broader class of 4'-phenylchalcones indicate that the substitution pattern is a key determinant of inhibitory activity and selectivity against different cathepsins. rsc.org For example, nitro-substituted chalcones have been identified as potent inhibitors of cathepsin B and L, whereas chloro-substituted analogues show better inhibition of cathepsin H. researchgate.net Although these findings pertain to the broader chalcone class, they provide a framework for understanding how the specific structure of this compound, with its unsubstituted phenyl ring and epoxide moiety, might interact with these enzymatic targets. The presence of the epoxide ring, a known reactive group, is a critical structural feature that distinguishes it from the more widely studied chalcones.

Interactive Table: Inhibitory Activities of Chalcone Derivatives against Cathepsins

Other Enzymatic Target Interactions

Beyond its potential interactions with cathepsins, this compound has been more definitively characterized as a potent inhibitor of other key enzymes, namely soluble epoxide hydrolase (sEH) and glutathione S-transferases (GSTs).

Soluble Epoxide Hydrolase (sEH) Inhibition:

This compound is a well-documented and potent inhibitor of soluble epoxide hydrolase (sEH). nih.gov This enzyme is responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects, into their less active dihydroxy derivatives (DHETs). nih.gov

The mechanism of sEH inhibition by this compound involves the formation of a covalent intermediate with the enzyme. nih.gov Although it is a potent inhibitor, it is also a slow-turnover substrate for sEH. nih.govpnas.org This transient inhibition leads to an increase in the levels of protective EETs. The inhibitory potency of this compound against sEH is significant, with a reported IC₅₀ value of 68 nanomolar.

The structure of this compound is well-suited for sEH inhibition. The epoxide ring is the key functional group that interacts with the catalytic residues of the enzyme. wur.nl SAR studies on related chalcone oxides have shown that substituents on the phenyl rings can modulate inhibitory potency. For instance, large substituents in certain positions can decrease inhibition, while other modifications can lead to even more potent inhibitors than the parent compound. nih.gov

Glutathione S-Transferase (GST) Inhibition:

This compound and related chalcones also act as inhibitors of glutathione S-transferases (GSTs). nih.gov These enzymes play a critical role in cellular detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. ndl.go.jp

The mechanism of GST inhibition by chalcones is believed to be indirect. nih.gov The chalcone itself first reacts with reduced glutathione (GSH) to form a glutathione conjugate. ndl.go.jp It is this conjugate that then acts as the actual inhibitor of the GST enzyme. nih.gov Chalcone oxides, specifically, show selectivity in their inhibition patterns. While they are effective inhibitors of cytosolic epoxide hydrolase, the corresponding chalcones (without the epoxide) are more potent inhibitors of GST. nih.gov

Interactive Table: Other Enzymatic Targets of this compound

Future Research Directions and Potential Academic Applications

Exploration of Novel Synthetic Pathways for Enhanced Selectivity

The synthesis of 4-Phenylchalcone (B1654520) oxide typically involves the epoxidation of the corresponding 4-phenylchalcone. ontosight.ai While methods like the Juliá-Colonna epoxidation have enabled the asymmetric synthesis of chalcone (B49325) oxides, providing access to specific enantiomers, there remains a significant opportunity to explore more efficient and highly selective synthetic strategies. The stereochemistry of the epoxide ring is critical for biological activity, necessitating pathways that offer precise control over the final product's configuration.

Future research should focus on developing novel catalytic systems that can achieve high yields and enantioselectivity under mild conditions. Drawing inspiration from broader developments in organic synthesis, several modern methodologies could be adapted for the synthesis of 4-Phenylchalcone oxide precursors or the epoxidation step itself. mdpi.com A systematic exploration of these pathways could lead to more scalable and cost-effective production of enantiomerically pure this compound.

Table 1: Potential Advanced Synthetic Methodologies for Chalcone Scaffolds

| Synthetic Method | Description | Potential Advantage for this compound Synthesis |

|---|---|---|

| Suzuki–Miyaura Coupling | A cross-coupling reaction involving the use of a boronic acid with an organohalide, catalyzed by a palladium complex. mdpi.com | Could be used to construct the bi-aryl core of the chalcone precursor with high efficiency and tolerance for various functional groups. mdpi.com |

| Sonogashira Isomerization Coupling | A coupling reaction of a terminal alkyne with an aryl or vinyl halide, often employing microwave irradiation and a palladium catalyst. mdpi.com | Offers an alternative route to the chalcone backbone, potentially allowing for novel substitution patterns. mdpi.com |

| One-Pot Synthesis | A strategy where reactants undergo successive chemical reactions in a single reactor, avoiding lengthy separation and purification processes of intermediates. mdpi.com | Could significantly improve reaction efficiency, save resources, and reduce waste in the synthesis of the 4-phenylchalcone precursor. mdpi.com |

| Retrosynthesis Modeling | A computational approach that deconstructs a target molecule into simpler precursors to predict potential synthetic pathways. researchgate.netkaist.ac.kr | Can be employed to identify and prioritize novel, efficient, and experimentally verifiable synthetic routes for this compound and its derivatives. researchgate.netkaist.ac.kr |

Development of Advanced Computational Models for Activity Prediction

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound and its analogs, the development of advanced computational models can provide deep insights into their structure-activity relationships (SAR) and predict their biological activities before undertaking costly and time-consuming synthesis.

Future efforts should be directed towards creating robust Quantitative Structure-Activity Relationship (QSAR) models and employing sophisticated molecular docking simulations. QSAR studies on related chalcone derivatives have already demonstrated that specific electronic properties, such as the presence of electron-withdrawing groups on one ring and electron-donating groups on the other, are crucial for anti-inflammatory activity. nih.gov Similar models could be tailored for sEH inhibition or other potential targets of this compound. Molecular docking studies have been successfully used to understand the binding interactions of chalcone derivatives with enzymes like cathepsins and xanthine (B1682287) oxidase, correlating well with experimental inhibitory activity. researchgate.netnih.gov Applying these techniques to this compound can help elucidate its binding mode within the active site of sEH and guide the design of new derivatives with enhanced affinity and selectivity. researchgate.netnih.gov

Table 2: Computational Approaches for Activity Prediction of Chalcone Derivatives

| Computational Method | Application | Relevance to this compound |

|---|---|---|

| QSAR (Quantitative Structure-Activity Relationship) | Establishes a mathematical relationship between the chemical structure and biological activity of a series of compounds. | Can predict the inhibitory potency of new this compound derivatives based on their structural features, guiding synthetic efforts. nih.gov |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.netnih.gov | Can determine the optimal binding conformation of this compound in the active site of its molecular targets, explaining its inhibitory mechanism. researchgate.net |

| Applicability Domain (Leverage Approach) | A statistical method used to define the chemical space in which a QSAR model provides reliable predictions. researchgate.net | Ensures that predictive models for this compound derivatives are robust and not overfitted, increasing confidence in their predictions. researchgate.net |

Identification of Undiscovered Molecular Targets

While this compound is best known as a potent sEH inhibitor, the broader chalcone family is recognized for its promiscuous pharmacology, interacting with a wide array of biological targets. ontosight.ainih.gov This suggests that this compound itself may possess additional, as-yet-undiscovered molecular targets, which could explain a wider range of biological effects and open new avenues for therapeutic applications.

A key future research direction is the systematic screening of this compound against various enzyme and receptor panels. Foundational research has indicated that chalcone oxides can also inhibit glutathione (B108866) S-transferases. Furthermore, SAR studies on related 4'-phenylchalcones have identified them as inhibitors of cathepsins B, H, and L. researchgate.net The extensive research into chalcones as anticancer agents has revealed a multitude of molecular targets, including tubulin, the proteasome, and key signaling proteins like NF-κB, p53, and STAT3. nih.govnih.gov Future studies should employ techniques such as thermal shift assays, enzymatic assays, and advanced proteomics-based methods to investigate whether this compound directly engages these or other targets.

Table 3: Known and Potential Molecular Targets for the Chalcone Scaffold

| Target Class | Specific Target(s) | Potential Therapeutic Area |

|---|---|---|